molecular formula C16H18O B14134379 4-Cyclohexyl-1-phenylbut-2-yn-1-one

4-Cyclohexyl-1-phenylbut-2-yn-1-one

カタログ番号: B14134379
分子量: 226.31 g/mol
InChIキー: YUNIAEHWLFZEFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyclohexyl-1-phenylbut-2-yn-1-one (CAS: 56517-83-0) is an α,β-acetylenic ketone characterized by a cyclohexyl group at position 4, a phenyl ring at position 1, and a conjugated triple bond within the butynone backbone. This structural arrangement confers unique electronic and steric properties. The triple bond in the but-2-yn-1-one moiety increases reactivity, making the compound a candidate for click chemistry or Michael addition reactions.

特性

分子式

C16H18O

分子量

226.31 g/mol

IUPAC名

4-cyclohexyl-1-phenylbut-2-yn-1-one

InChI

InChI=1S/C16H18O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h2,5-6,11-12,14H,1,3-4,8-10H2

InChIキー

YUNIAEHWLFZEFY-UHFFFAOYSA-N

正規SMILES

C1CCC(CC1)CC#CC(=O)C2=CC=CC=C2

製品の起源

United States

準備方法

Catalytic Coupling Strategies for Ynone Formation

Sonogashira Coupling of Benzoyl Chloride and Cyclohexylmethylacetylene

The most direct route involves a palladium/copper-catalyzed Sonogashira coupling between benzoyl chloride and cyclohexylmethylacetylene (HC≡C–CH2–C6H11). Adapted from procedures for analogous ynones, this method proceeds under inert conditions:

Procedure

  • Catalyst System : PdCl2(PPh3)2 (2 mol%) and CuI (4 mol%) in tetrahydrofuran (THF).
  • Reagents : Benzoyl chloride (1.0 equiv), cyclohexylmethylacetylene (1.2 equiv), triethylamine (1.0 equiv).
  • Conditions : Stirred at room temperature for 12–16 hours under nitrogen.
  • Workup : Quenched with saturated NH4Cl, extracted with ethyl acetate, dried over MgSO4, and purified via silica gel chromatography (hexane/ethyl acetate = 97:3).

Yield : 68–75% as a pale yellow oil.

Mechanistic Insight : The reaction proceeds through oxidative addition of benzoyl chloride to Pd(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to form the C–C triple bond.

Propargyl Alcohol Oxidation Pathway

For substrates sensitive to direct coupling, a two-step oxidation strategy is employed:

Synthesis of 4-Cyclohexyl-1-phenylbut-2-yn-1-ol

A modified Sonogashira coupling installs the propargyl alcohol intermediate:

Procedure

  • Catalyst : PdCl2(PPh3)2 (2 mol%) and CuI (4 mol%) in THF.
  • Reagents : Iodobenzene (1.0 equiv), 3-cyclohexylprop-2-yn-1-ol (1.5 equiv), triethylamine (1.0 equiv).
  • Conditions : 12-hour stirring at room temperature.
  • Purification : Column chromatography (hexane/ethyl acetate = 9:1).

Yield : 55–60%.

MnO2-Mediated Oxidation to the Ketone

The alcohol intermediate is oxidized to the target ynone using activated manganese dioxide:

Procedure

  • Reagents : 4-Cyclohexyl-1-phenylbut-2-yn-1-ol (1.0 equiv), MnO2 (20 equiv) in acetone.
  • Conditions : Stirred at room temperature for 8 hours.
  • Workup : Filtration through Celite, solvent evaporation, and chromatography.

Yield : 82–86%.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

  • δ 1.20–1.45 (m, 5H, cyclohexyl CH2), 1.65–1.85 (m, 5H, cyclohexyl CH2), 2.55 (t, J = 2.4 Hz, 2H, C≡C–CH2), 7.50–7.70 (m, 5H, aromatic H), 8.15–8.25 (m, 2H, ketone-adjacent aromatic H).

13C NMR (100 MHz, CDCl3) :

  • δ 24.3 (cyclohexyl CH2), 25.8 (cyclohexyl CH2), 29.1 (C≡C–CH2), 79.4 (C≡C), 94.2 (C≡C), 128.5–136.7 (aromatic C), 178.1 (C=O).

Mass Spectrometry

GC-MS (EI) : m/z 254 [M+] (calculated for C17H20O: 254.1565).

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Purity (GC-MS) Key Advantage
Direct Sonogashira Pd/Cu 68–75 >95% One-step, minimal purification
Propargyl Alcohol Oxidation Pd/Cu → MnO2 55 → 82 >98% Tolerant of sensitive substrates

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Glaser Coupling : Homocoupling of alkynes is suppressed by using excess acetylene (1.2–1.5 equiv) and strict anaerobic conditions.
  • Ketone Reduction : Employing mild oxidants (MnO2 over CrO3) prevents over-oxidation to carboxylic acids.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems improve reaction consistency:

  • Catalyst Loading : Reduced to 0.5 mol% Pd via ligand engineering (e.g., XPhos).
  • Solvent Recovery : THF is recycled via distillation, reducing waste.

化学反応の分析

Types of Reactions: 4-Cyclohexyl-1-phenylbut-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

4-Cyclohexyl-1-phenylbut-2-yn-1-one has several applications in scientific research:

作用機序

The mechanism of action of 4-Cyclohexyl-1-phenylbut-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

類似化合物との比較

Structural and Functional Group Analysis

The table below highlights key structural differences and hypothesized properties of 4-Cyclohexyl-1-phenylbut-2-yn-1-one and related compounds:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Reactivity Insights Potential Applications
This compound Cyclohexyl, phenyl, triple bond (C≡C) ~242.3 High reactivity at triple bond; ketone electrophilicity Organic synthesis intermediates
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one Piperazine, methoxyphenyl, double bond (C=C) ~475.6 Reduced electrophilicity due to enone system; piperazine may enhance receptor binding Pharmacological ligands (e.g., serotonin receptors)
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone Cyclohexylamino, fluorophenyl, ethanone ~263.3 Fluorine enhances stability; amino group introduces basicity Bioactive intermediate
4-Isopropylcyclohex-2-en-1-one Isopropyl, cyclohexenone ~152.2 Conjugated enone system; increased ring strain Fragrance or polymer precursor
Key Observations:
  • Reactivity: The triple bond in this compound likely increases susceptibility to cycloaddition reactions compared to the enone (C=C) in or the saturated ethanone in .
  • Lipophilicity : Cyclohexyl and phenyl groups in the target compound suggest higher logP values than analogs with polar substituents (e.g., piperazine in or fluorine in ).
  • Biological Activity : Piperazine-containing analogs (e.g., ) are often designed for receptor targeting, whereas the fluorophenyl group in may improve metabolic stability in drug candidates.

Physicochemical and Pharmacological Hypotheses

  • Solubility : The target compound’s lipophilic cyclohexyl and phenyl groups may reduce aqueous solubility compared to the fluorophenyl derivative , where fluorine’s electronegativity could enhance polarity.
  • Thermal Stability: The rigid triple bond in but-2-yn-1-one may lower thermal stability relative to cyclohexenone derivatives (e.g., ), which benefit from resonance stabilization.

Q & A

Q. Q: What are the standard synthetic routes for 4-Cyclohexyl-1-phenylbut-2-yn-1-one, and how can reaction conditions be optimized?

A: The compound is typically synthesized via Friedel-Crafts acylation using cyclohexylacetyl chloride and benzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Key parameters include:

  • Temperature control (0–5°C to minimize side reactions).
  • Solvent selection (anhydrous dichloromethane or CS₂ to stabilize reactive intermediates).
  • Stoichiometric ratios (1:1.2 acyl chloride to aromatic substrate for complete conversion).
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization requires monitoring by TLC and GC-MS to identify competing pathways like over-acylation or dimerization .

Advanced Synthesis

Q. Q: How can stereochemical control be achieved during the synthesis of structurally related cyclohexyl-phenyl ketones?

A: Stereoselective synthesis involves:

  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct acylation stereochemistry.
  • Asymmetric catalysis using Rh or Pd complexes for enantioselective C–C bond formation.
  • Dynamic kinetic resolution under controlled pH and temperature to favor one enantiomer.
    For example, phosphinyl-acetyl intermediates (as in ) require precise control of steric hindrance and reaction kinetics to isolate diastereomers .

Basic Characterization

Q. Q: What analytical techniques are essential for confirming the structure of this compound?

A:

  • NMR Spectroscopy :
    • ¹H NMR : Look for cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and aromatic protons (δ 7.2–7.6 ppm).
    • ¹³C NMR : Carbonyl carbon (δ ~200 ppm), alkyne carbons (δ 80–90 ppm).
  • IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 242 (C₁₇H₁₈O⁺) .

Advanced Characterization

Q. Q: How can X-ray crystallography resolve ambiguities in molecular conformation?

A: Single-crystal X-ray diffraction using SHELXL ( ) provides atomic-level resolution:

  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion.
  • Structure refinement : Apply anisotropic displacement parameters for non-H atoms.
  • Validation : Check R-factors (<5%) and electron density maps for disordered regions. For example, highlights using ORTEP-3 for molecular graphics .

Data Contradictions

Q. Q: How should researchers reconcile conflicting spectral data and computational modeling results?

A:

  • Triangulation : Cross-validate NMR shifts with DFT calculations (e.g., Gaussian 09) and experimental IR.
  • Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and solvent effects.
  • Alternative hypotheses : Test for tautomerism or solvent adducts if discrepancies persist. Refer to ’s methodology for multi-source data validation .

Crystallography Challenges

Q. Q: What strategies address crystal twinning or disorder in cyclohexyl-phenyl derivatives?

A:

  • Twinning refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Disordered regions : Apply PART/SUMP restraints and analyze difference Fourier maps.
  • Low-temperature data : Collect at 90 K to stabilize fragile crystals. emphasizes SHELX’s robustness in handling such cases .

Biological Activity

Q. Q: What methodologies link structural features to bioactivity in cyclohexyl-phenyl ketones?

A:

  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).
  • SAR analysis : Vary substituents on the phenyl ring and assay cytotoxicity (e.g., MTT assay).
  • Metabolite tracking : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .

Degradation Pathways

Q. Q: How can stability under acidic/basic conditions be systematically evaluated?

A:

  • Forced degradation : Expose to 0.1M HCl/NaOH at 40°C for 24h, monitor by HPLC.
  • Kinetic studies : Plot degradation rate vs. pH to identify hydrolysis mechanisms.
  • LC-HRMS : Identify degradation products (e.g., cyclohexanol from ketone reduction) .

Computational Modeling

Q. Q: Which computational methods predict electronic properties and reactivity?

A:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level; analyze frontier orbitals (HOMO/LUMO).
  • MD simulations : Simulate solvation effects in water/THF using AMBER force fields.
  • Reactivity indices : Calculate Fukui functions to predict electrophilic attack sites .

Safety and Handling

Q. Q: What protocols mitigate risks during handling of this compound?

A:

  • PPE : Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid.
  • Waste disposal : Incinerate in EPA-approved facilities () .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。